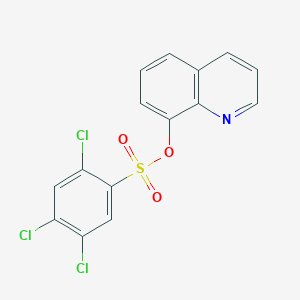

8-quinolinyl 2,4,5-trichlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

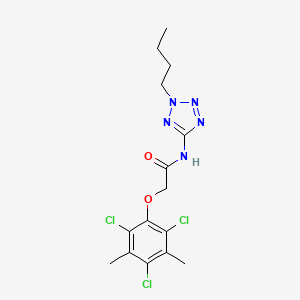

The synthesis of 8-quinolinyl sulfonate derivatives, including 8-quinolinyl 2,4,5-trichlorobenzenesulfonate, involves photochemical cleavage reactions in aqueous solutions. These compounds undergo photolysis upon irradiation at specific wavelengths, leading to the formation of corresponding 8-quinolinols and benzenesulfonic acids with minimal byproduct formation. The influence of substituent groups on the photolysis reactions has been examined, suggesting that the process mainly proceeds via the homolytic cleavage of S-O bonds in the excited triplet state (Kageyama et al., 2009).

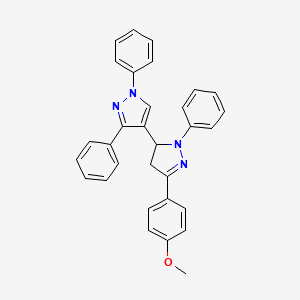

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through crystallographic analysis. These studies reveal the proton transfer from acidic groups to the hetero-nitrogen of the quinolin-8-ol molecule, along with primary N–H···O hydrogen-bond formation between donor and acceptor atoms. Such interactions lead to the formation of 3D framework structures in the crystal packing, demonstrating the role of noncovalent interactions in stabilizing these compounds (Jin et al., 2014).

Chemical Reactions and Properties

The photochemical reactivity of 8-quinolinyl sulfonate derivatives, including trichlorobenzenesulfonates, is characterized by their ability to undergo photolysis, leading to cleavage reactions that produce quinolinols and benzenesulfonic acids. This reactivity is influenced by the nature of the substituents on the quinolinyl moiety and the benzene ring, which can affect the efficiency and selectivity of the photolysis process (Kageyama et al., 2009).

Safety and Hazards

作用機序

Target of Action

It’s known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Mode of Action

The functionalization of positions c2–c7 on the 8-aminoquinoline ring, which involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions, is suggested in most cases . A single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The functionalization of the 8-aminoquinoline ring, a related compound, involves the formation of c–c and c–z bonds, which could potentially affect various biochemical pathways .

Result of Action

The 8-quinolinyl benzenesulfonates undergo photolysis upon photoirradiation at 300—330nm to give the corresponding 8-quinolinols and benzenesulfonic acids with the production of only negligible amounts of byproducts . The effects of substituent groups of the 8-quinolinyl moiety and the benzene ring on the photolysis reactions were examined .

Action Environment

It’s known that the photolysis of 8-quinolinyl benzenesulfonates occurs upon photoirradiation at 300—330nm , suggesting that light exposure could be a significant environmental factor.

特性

IUPAC Name |

quinolin-8-yl 2,4,5-trichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3NO3S/c16-10-7-12(18)14(8-11(10)17)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJNNGDGJOERIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)

![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)

![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)

![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)

![3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)

![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)

![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)